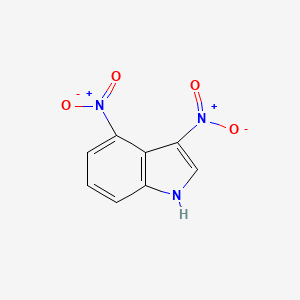
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazolines, including compounds similar to 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, are recognized for their role as precursors in the synthesis of various heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity of such compounds in building diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, and others under mild reaction conditions (Gomaa & Ali, 2020). This suggests that this compound could serve as a versatile building block in the synthesis of new heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Anticancer Activity
Research into pyrazoline derivatives has shown that these compounds exhibit significant anticancer activity. A review on the synthetic strategies of pyrazoline derivatives for the development of new anticancer agents provides a comprehensive overview of the methods used to synthesize pyrazoline derivatives and their efficacy in demonstrating anticancer activity (Ray et al., 2022). This highlights the potential of compounds like this compound to act as scaffolds in designing new drugs targeting various cancers.
Monoamine Oxidase Inhibition
Pyrazoline compounds have also been identified as promising scaffolds for the inhibition of Monoamine oxidase (MAO), an enzyme target for antidepressant and neuroprotective drugs. The structural flexibility of pyrazoline nuclei, especially with substitutions at the 1, 3, and 5 positions, has been linked to significant activity towards MAO inhibition. This suggests potential applications of this compound in the development of drugs for neurological disorders (Mathew et al., 2013).
Environmental and Material Science Applications
The involvement of pyrazoline and related compounds in various environmental and material science applications cannot be overlooked. For example, studies on synthetic phenolic antioxidants and their environmental occurrence, fate, and toxicity highlight the use of such compounds in reducing oxidative stress in biological systems and industrial products (Liu & Mabury, 2020). This opens up avenues for research into the potential environmental benefits or hazards of this compound and its derivatives.
Properties
IUPAC Name |
5-tert-butyl-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-5-4-6-10(7-9)17(18)19/h4-8H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUBBFVKESGGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217334 | |
| Record name | 5-(tert-Butyl)-2-(3-nitrophenyl)-3-amino-2H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476637-05-5 | |
| Record name | 5-(tert-Butyl)-2-(3-nitrophenyl)-3-amino-2H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476637-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(tert-Butyl)-2-(3-nitrophenyl)-3-amino-2H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


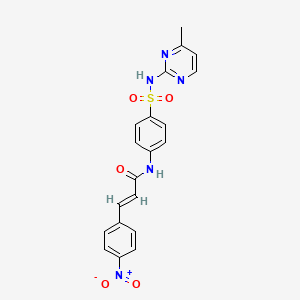
![4-(N,N-diethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3268146.png)
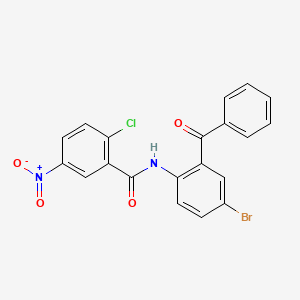
![4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3268160.png)
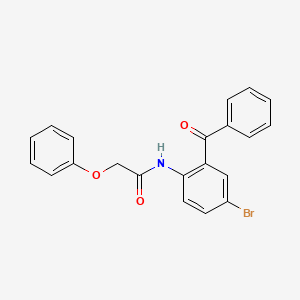
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)

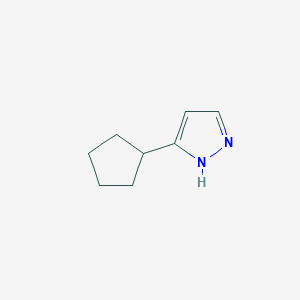

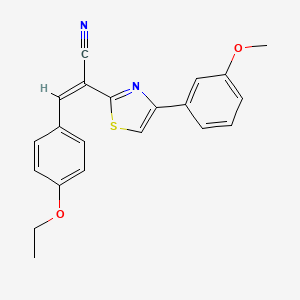
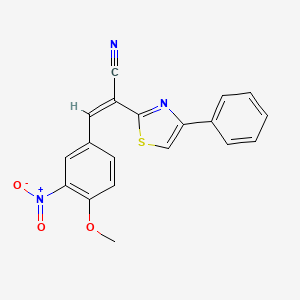
![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)
